Product packaging for Allyloxypropyl methacrylate(Cat. No.:)

Allyloxypropyl methacrylate

Cat. No.: B1647274
M. Wt: 184.23 g/mol
InChI Key: VTPQJFCQKHYNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyloxypropyl methacrylate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O3 B1647274 Allyloxypropyl methacrylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-prop-2-enoxypropyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H16O3/c1-4-6-12-7-5-8-13-10(11)9(2)3/h4H,1-2,5-8H2,3H3

InChI Key

VTPQJFCQKHYNAE-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCOCC=C

Canonical SMILES

CC(=C)C(=O)OCCCOCC=C

Origin of Product

United States

Direct Esterification of Methacrylic Acid with 3 Allyloxy 1 Propanol:

This approach involves the direct reaction of methacrylic acid with 3-allyloxy-1-propanol. The reaction is typically catalyzed by a strong acid and involves the removal of water to drive the reaction to completion.

Reaction Scheme: CH₂(CH₃)COOH + HO(CH₂)₃OCH₂CH=CH₂ ⇌ CH₂(CH₃)COO(CH₂)₃OCH₂CH=CH₂ + H₂O

Methodology:

Methacrylic acid and a slight excess of 3-allyloxy-1-propanol are charged into a reaction vessel equipped with a stirrer, a thermometer, and a distillation setup (e.g., a Dean-Stark apparatus).

A suitable solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane, is added.

A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is introduced.

The mixture is heated to reflux. The water produced during the reaction is continuously removed as an azeotrope with the solvent.

The reaction progress is monitored by measuring the amount of water collected.

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution).

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

The crude product is then purified by vacuum distillation to yield pure allyloxypropyl methacrylate (B99206).

Transesterification of Methyl Methacrylate with 3 Allyloxy 1 Propanol:

Analytical Techniques for Monomer Purity and Structural Elucidation

To ensure the successful synthesis and purity of this compound, several analytical techniques are employed. These methods confirm the chemical structure of the monomer and quantify any residual starting materials or byproducts.

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity. The expected chemical shifts (δ) for this compound are detailed in the table below.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
=CH₂ (methacrylate)5.5 - 6.1m2H
-CH= (allyl)5.8 - 6.0m1H
=CH₂ (allyl)5.1 - 5.3m2H
-OCH₂- (ester)4.2 - 4.3t2H
-OCH₂- (allyl)3.9 - 4.0d2H
-CH₂- (ether)3.4 - 3.5t2H
-CH₂- (middle of propyl)1.9 - 2.1p2H
-CH₃ (methacrylate)1.9s3H
m = multiplet, t = triplet, d = doublet, p = pentet, s = singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The expected chemical shifts for this compound are listed below.

Carbon Assignment Expected Chemical Shift (ppm)
C=O (ester)167
C= (methacrylate)136
=CH₂ (methacrylate)125
-CH= (allyl)134
=CH₂ (allyl)117
-OCH₂- (ester)64
-OCH₂- (allyl)72
-CH₂- (ether)69
-CH₂- (middle of propyl)29
-CH₃ (methacrylate)18

FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The presence of ester, alkene, and ether functionalities can be confirmed by their characteristic absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (ester)Stretching1720 - 1730
C=C (methacrylate)Stretching1630 - 1640
C=C (allyl)Stretching1640 - 1650
C-O (ester)Stretching1150 - 1300
C-O-C (ether)Stretching1050 - 1150
=C-H (alkene)Bending (out-of-plane)910 - 990
C-H (alkane)Stretching2850 - 3000

Chromatographic techniques are essential for determining the purity of the synthesized monomer and for quantifying any impurities.

Gas Chromatography (GC): GC is a highly effective method for assessing the purity of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it can also be used to identify any byproducts. nih.govresearchgate.net

Typical GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, Rtx-1). americanlaboratory.com

Injector Temperature: 250 °C. americanlaboratory.com

Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the separation of all components. americanlaboratory.com

Detector: Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the purity assessment of methacrylate monomers, particularly for less volatile impurities or for formulations containing multiple components. americanlaboratory.com

Typical HPLC Conditions:

Column: A reverse-phase column (e.g., C18). americanlaboratory.com

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. americanlaboratory.com

Detector: A UV detector is commonly used, as the methacrylate group has a UV absorbance. americanlaboratory.com

Polymerization Mechanisms and Kinetic Studies of Allyloxypropyl Methacrylate

Free Radical Polymerization (FRP) of Allyloxypropyl Methacrylate (B99206)

Free radical polymerization is a common and versatile method for polymerizing a wide range of vinyl monomers, including methacrylates like APM. The process is characterized by a chain reaction mechanism involving initiation, propagation, and termination steps.

Initiation Mechanisms and Photoinitiator/Thermal Initiator Systems

The initiation of FRP of APM can be achieved through the decomposition of a thermal initiator or the photolysis of a photoinitiator to generate free radicals.

Thermal Initiators: These compounds decompose at elevated temperatures to produce radicals. Common examples include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). The rate of decomposition is temperature-dependent, which in turn influences the rate of polymerization. For instance, the polymerization of dilute solutions of allyl methacrylate in benzene (B151609) has been studied using both BPO and AIBN as initiators.

Photoinitiators: These molecules absorb ultraviolet (UV) or visible light and undergo a photochemical reaction to generate radicals. Photoinitiation offers spatial and temporal control over the polymerization process. Photoinitiators are broadly classified into two types:

Type I Photoinitiators (Cleavage Initiators): These initiators undergo unimolecular bond cleavage upon irradiation to form radicals.

Type II Photoinitiators (H-abstraction Initiators): These initiators, in their excited state, abstract a hydrogen atom from a co-initiator (synergist), typically an amine, to generate radicals.

The choice of initiator system depends on the desired polymerization conditions and the specific application of the resulting polymer.

Propagation and Chain Transfer Reactions in APM Polymerization

Once initiated, the radical species adds to the double bond of an APM monomer, starting the propagation of the polymer chain. In the case of APM, the methacrylate double bond is significantly more reactive than the allyl double bond in radical polymerization. This difference in reactivity allows for the synthesis of linear polymers with pendant allyl groups under controlled conditions.

Reaction TypeDescriptionImpact on Polymer Structure
Propagation Addition of a growing polymer radical to the methacrylate double bond of an APM monomer.Linear chain growth with pendant allyl groups.
Chain Transfer to Monomer Abstraction of a hydrogen atom from the allylic position of an APM monomer by a growing polymer radical.Formation of a terminated polymer chain and a new, less reactive allylic radical. Can lead to branching.
Chain Transfer to Solvent/Agent Transfer of radical activity to a solvent molecule or a dedicated chain transfer agent.Controls molecular weight.

Termination Kinetics and Mechanisms

Termination in free radical polymerization involves the deactivation of two growing polymer radicals. The two primary mechanisms for termination are:

Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one growing radical to another, resulting in two polymer chains, one with a saturated end group and the other with an unsaturated end group.

For methacrylates in general, disproportionation is often the predominant termination mechanism. libretexts.org Studies on methyl methacrylate (MMA) have shown that the ratio of disproportionation to combination (Disp/Comb) is approximately 73/27 at 25°C. acs.orgbohrium.comresearchgate.net This ratio can be influenced by temperature, with the contribution of combination increasing at higher temperatures. acs.orgbohrium.comresearchgate.net It is reasonable to infer that the termination kinetics of allyloxypropyl methacrylate would follow a similar trend, with disproportionation being the major pathway. The termination rate is also affected by diffusion control, especially at high conversions where the viscosity of the polymerization medium increases significantly.

Termination MechanismDescriptionResulting Polymer Chains
Combination Two macroradicals join together.One longer polymer chain.
Disproportionation Hydrogen transfer between two macroradicals.Two polymer chains (one saturated, one unsaturated end).

Influence of Allyl Group Reactivity in Radical Polymerization Systems

The presence of the allyl group in APM introduces a dual functionality that significantly influences the polymerization process and the final polymer architecture. While the methacrylate group is highly reactive and readily participates in propagation, the allyl group exhibits lower reactivity towards radical addition. However, the allylic hydrogens are susceptible to chain transfer.

This disparity in reactivity is a key factor in the polymerization of APM. Under carefully controlled conditions, it is possible to selectively polymerize the methacrylate groups, yielding a linear polymer with pendant allyl functionalities. These pendant allyl groups can then be utilized for post-polymerization modifications, such as cross-linking or grafting, to create functional materials.

However, at higher conversions or elevated temperatures, the likelihood of chain transfer to the allyl group increases. The resulting allylic radical, being resonance-stabilized, is less reactive and may not efficiently reinitiate polymerization. This can lead to a decrease in the polymerization rate and the formation of branched or even cross-linked networks if the allylic radical adds to the double bond of another chain.

Cationic Polymerization Pathways for this compound Derivatives

Cationic polymerization is another mechanism for polymerizing vinyl monomers, initiated by electrophilic species such as protic acids or Lewis acids with a co-initiator. While common for monomers with electron-donating substituents, the cationic polymerization of methacrylates is generally challenging due to the electron-withdrawing nature of the carbonyl group, which destabilizes the propagating carbocation.

For this compound, the presence of the ether linkage might offer a site for initiation or interaction in a cationic system. However, specific studies on the cationic polymerization of APM are not widely reported in the literature, suggesting it is not a preferred method for this monomer. The allyl group could also potentially interfere with the cationic process through side reactions. In some cases, functionalized methacrylates can undergo cationic polymerization, such as the cationic ring-opening polymerization of benzoxazine-containing methacrylates. researchgate.net However, this proceeds through a different mechanism involving the benzoxazine (B1645224) ring rather than the methacrylate double bond.

Photopolymerization Kinetics and Mechanisms of this compound

Photopolymerization offers several advantages, including rapid curing at ambient temperatures, low energy consumption, and spatial and temporal control. The photopolymerization of APM, like other methacrylates, typically proceeds via a free-radical mechanism initiated by a photoinitiator system.

Upon exposure to light of an appropriate wavelength, the photoinitiator generates free radicals, which then initiate the polymerization of the methacrylate double bonds. The kinetics of photopolymerization are influenced by several factors, including:

Initiator Concentration and Efficiency: The concentration and quantum yield of the photoinitiator determine the rate of radical generation.

Light Intensity: Higher light intensity generally leads to a faster polymerization rate.

Monomer Reactivity: The inherent reactivity of the methacrylate group affects the propagation rate.

Oxygen Inhibition: Oxygen can quench the excited state of the photoinitiator and scavenge free radicals, leading to an induction period at the onset of polymerization. This is a significant consideration, especially for thin film applications.

The photopolymerization of APM can be used to produce cross-linked networks, particularly if the allyl groups also participate in the reaction, either through direct polymerization or through chain transfer and subsequent cross-linking reactions. This is often desirable in applications such as coatings, adhesives, and dental resins. The dual functionality of APM allows for the formation of complex network structures upon photopolymerization.

Photoinitiator Systems and Light Curing Modalities

The photopolymerization of this compound is initiated by photoinitiators, which generate reactive species (radicals) upon absorption of light, typically in the UV or visible spectrum. These initiators are broadly classified into two types.

Type I Photoinitiators (Cleavage): These initiators undergo unimolecular bond cleavage upon irradiation to form two radical fragments, both of which can potentially initiate polymerization. Examples common in methacrylate polymerization include acetophenone (B1666503) derivatives and acylphosphine oxides.

Type II Photoinitiators (H-abstraction): These systems require a co-initiator or synergist (often a tertiary amine) to generate radicals. Upon light absorption, the photoinitiator enters an excited state and abstracts a hydrogen atom from the co-initiator, creating the initiating radical. A well-known example is the camphorquinone/amine system, which is sensitive to visible light. nih.gov Other systems include benzophenone (B1666685) combined with a hydrogen donor. wisconsin.edu

The choice of photoinitiator influences the cure speed and depth. researchgate.net The efficiency of these systems can sometimes be enhanced by adding electron acceptors like iodonium (B1229267) salts, which can lead to significantly improved rates of polymerization and conversion for methacrylate monomers. nih.gov

The kinetics of the light-curing process are heavily dependent on the modality of light application. Key parameters include:

Light Intensity: Higher light intensity generally leads to a faster polymerization rate and a higher degree of conversion. mdpi.comnih.gov This is due to an increased rate of radical generation. nih.gov However, excessively high intensity can sometimes have a negative impact. nih.gov

Exposure Time: Increasing the exposure time can lead to a higher final conversion, although the effect may be limited once the reaction becomes diffusion-controlled. mdpi.com

Table 1: Common Photoinitiator Systems for Methacrylate Polymerization
Photoinitiator SystemTypeTypical Activation WavelengthNotes
Benzoyl Peroxide (BPO)Type I (Thermal/Photo)UVCan also be used as a thermal initiator.
2,2-Dimethoxy-2-phenylacetophenone (DMPA)Type IUV (e.g., 320-500 nm)A common cleavage-type initiator. nih.gov
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)Type IUV/Visible (e.g., 320-500 nm)Highly efficient cleavage-type initiator. nih.gov
Camphorquinone (CQ) / Amine (e.g., EDMAB)Type IIVisible (Blue light, ~470 nm)Widely used in dental applications. nih.gov
Benzophenone / Co-initiatorType IIUV (~230-260 nm)Requires a hydrogen donor to initiate polymerization. wisconsin.edu

Real-Time Monitoring of Photopolymerization Processes (e.g., RT-IR, Photo-DSC)

To understand the kinetics of APM photopolymerization, real-time monitoring techniques are essential.

Real-Time Infrared (RT-IR) Spectroscopy: This is a powerful method for tracking the conversion of monomer to polymer. researchgate.net The analysis focuses on the disappearance of the methacrylate carbon-carbon double bond (C=C) stretching vibration, which has a characteristic absorption band around 1638 cm⁻¹. nih.gov By monitoring the decrease in the intensity of this peak over time during UV exposure, a kinetic profile of the polymerization can be constructed. nih.gov This allows for the determination of key parameters such as the rate of polymerization, induction period, and the final degree of conversion. researchgate.net The technique is versatile and can be used to study the influence of various factors like photoinitiator concentration, light intensity, and temperature on the reaction kinetics. researchgate.net

Table 2: Kinetic Parameters Obtainable from Real-Time Monitoring Techniques
TechniqueMeasured PropertyDerived Kinetic Parameters
Real-Time IR (RT-IR)Decrease in C=C bond absorbance (~1638 cm⁻¹)Degree of Conversion (DC %), Rate of Polymerization (Rp), Induction Period
Photo-DSCExothermic Heat Flow (W/g)Degree of Conversion (DC %), Rate of Polymerization (Rp), Time to Peak Maximum

Dual Curing Systems Incorporating this compound

The structure of APM, with both a methacrylate and an allyl functional group, makes it an ideal candidate for dual curing systems. These systems utilize two distinct polymerization reactions, often triggered by different stimuli (e.g., light and heat), to form complex polymer networks. rsc.org This sequential process allows for temporal control over the material's properties.

A common and effective dual-curing strategy for APM involves a two-stage process:

Stage 1: Methacrylate Photopolymerization: The first stage is a rapid, photo-initiated free-radical polymerization of the methacrylate groups. This reaction forms a cross-linked polymer network, solidifying the material into a "green state." The pendant allyloxypropyl groups remain largely unreacted during this stage.

Stage 2: Thiol-Ene "Click" Reaction: The second stage involves the reaction of the pendant allyl groups with a multifunctional thiol compound. This reaction proceeds via a radical-mediated step-growth addition mechanism, often referred to as a thiol-ene "click" reaction. pocketdentistry.com This second curing step can be triggered by a different stimulus, such as heat or a second, separate UV exposure. rsc.org

Table 3: Stages of a Representative APM-Thiol Dual Curing System
StageReactionTriggerResulting State
1Free-radical polymerization of methacrylate groupsUV/Visible Light + PhotoinitiatorSolidified "green state" with pendant allyl groups
2Thiol-ene step-growth addition of allyl groups and thiolsHeat or second UV exposureFully cured, interpenetrating polymer network with enhanced properties

Controlled/Living Radical Polymerization (CRP) Strategies for APM (e.g., ATRP, RAFT)

Controlled/living radical polymerization (CRP) techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust CRP method for polymerizing methacrylates. ijpras.com The process involves the reversible activation and deactivation of growing polymer chains, mediated by a transition metal complex, typically copper bromide (CuBr) with a nitrogen-based ligand such as 2,2′-bipyridine (bpy) or N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA). ijpras.comresearchgate.net For a monomer like APM, which contains two different double bonds, reaction conditions must be carefully optimized to achieve controlled polymerization of the methacrylate group while preserving the allyl group for potential post-polymerization modification. researchgate.net Studies on the similar monomer, allyl methacrylate (AMA), have shown that using a suitable catalyst system and lower temperatures (e.g., 50°C) can successfully produce linear polymers with pendant allyl groups. researchgate.net

Reversible Addition-Fragmentative chain Transfer (RAFT) Polymerization: RAFT polymerization controls the polymerization process through a degenerative chain transfer mechanism using a thiocarbonylthio compound as a chain transfer agent (CTA). researchgate.net The CTA reversibly reacts with the growing polymer radicals, establishing an equilibrium between active (propagating) and dormant (CTA-capped) chains. researchgate.net This allows for linear growth of molecular weight with monomer conversion and results in polymers with low dispersity. rsc.org The selection of an appropriate RAFT agent is crucial and depends on the monomer being polymerized. researchgate.net For methacrylates, dithiobenzoates and certain trithiocarbonates are effective CTAs. This method can be applied to APM to synthesize well-defined homopolymers or block copolymers bearing the pendant allyl functionality.

Table 4: Comparison of CRP Strategies for this compound (APM)
TechniqueKey ComponentsMechanismPrimary Advantage for APM
ATRPInitiator (e.g., EBrIB), Catalyst (e.g., CuBr), Ligand (e.g., PMDETA)Reversible activation/deactivation via a transition metal complexProduces well-defined polymers with pendant allyl groups for further functionalization. researchgate.net
RAFTInitiator (e.g., AIBN), RAFT Agent/CTA (e.g., dithiobenzoate)Degenerative chain transfer via a thiocarbonylthio compoundOffers excellent control over molecular weight and architecture while retaining the allyl group. researchgate.net

Copolymerization Studies Involving Allyloxypropyl Methacrylate

Determination of Monomer Reactivity Ratios in Copolymerization Systems

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios, r₁ and r₂. These ratios are critical for predicting the composition and microstructure of the resulting copolymer. The values indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization).

Several methods are employed to determine monomer reactivity ratios, with the Fineman-Ross and Kelen-Tüdös methods being two of the most common graphical techniques. These methods rely on analyzing the composition of the copolymer formed at low monomer conversions from a series of reactions with varying initial monomer feed ratios.

Table 1: Hypothetical Data for Determination of Monomer Reactivity Ratios

Feed Mole Fraction of M₁ (f₁) Copolymer Mole Fraction of M₁ (F₁)
0.1 0.15
0.3 0.38
0.5 0.55
0.7 0.72
0.9 0.91

This table presents hypothetical data that would be used in Fineman-Ross or Kelen-Tüdös plots to determine the reactivity ratios of a copolymerization system. M₁ could represent Allyloxypropyl Methacrylate (B99206) and M₂ another monomer.

While no specific reactivity ratios for allyloxypropyl methacrylate were found in the conducted search, the presence of both a methacrylate and an allyl group suggests a complex reactivity profile. The methacrylate group is known to be significantly more reactive in free radical polymerization than the allyl group due to resonance stabilization of the resulting radical. This difference in reactivity would likely lead to a non-random incorporation of monomers and could result in a copolymer with a gradient composition.

Copolymerization with Diverse (Meth)acrylate Monomers (e.g., Methyl Methacrylate, Glycidyl (B131873) Methacrylate)

Copolymerization of this compound with other (meth)acrylate monomers like methyl methacrylate (MMA) and glycidyl methacrylate (GMA) would be expected to yield copolymers with a combination of properties derived from each monomer.

Copolymerization with Methyl Methacrylate (MMA): MMA is a common comonomer used to increase the glass transition temperature (Tg) and mechanical strength of polymers. A copolymer of this compound and MMA would likely exhibit good thermal and mechanical properties, with the this compound units providing sites for potential crosslinking or further functionalization via the allyl group.

Copolymerization with Glycidyl Methacrylate (GMA): GMA contains a reactive epoxy group, which can be opened by various nucleophiles to introduce a wide range of functionalities. mdpi.com Copolymerizing this compound with GMA would result in a polymer with two distinct reactive handles: the allyl group and the epoxy group. This dual functionality would make the copolymer a versatile platform for creating complex macromolecular architectures and functional materials.

Synthesis and Structural Characterization of Graft Copolymers Utilizing this compound

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edu The allyl group in this compound provides a convenient site for "grafting-from" or "grafting-to" reactions to synthesize graft copolymers.

"Grafting-from": In this approach, the allyl groups on a pre-formed poly(this compound) backbone could be functionalized to create initiation sites for the polymerization of a second monomer, leading to the growth of grafts from the backbone.

"Grafting-to": Alternatively, pre-synthesized polymer chains with reactive end groups could be attached to the allyl groups of the poly(this compound) backbone.

The structural characterization of such graft copolymers would involve a combination of techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the presence of both the backbone and the grafted chains and to determine the grafting density.

Size Exclusion Chromatography (SEC): To analyze the molecular weight and molecular weight distribution of the graft copolymer and to detect any unreacted backbone or free graft chains.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups of both the backbone and the grafted polymer.

Formation of Interpenetrating Polymer Networks (IPNs) and Semi-IPNs with this compound

Interpenetrating Polymer Networks (IPNs) are polymer blends where two or more crosslinked polymer networks are physically entangled with each other. nih.gov Semi-IPNs consist of a crosslinked polymer network interpenetrated by a linear polymer. researchgate.net The presence of the crosslinkable allyl group makes this compound a suitable monomer for the formation of IPNs and semi-IPNs.

A common method to form a sequential IPN would involve:

Synthesizing a crosslinked network of poly(this compound) by polymerizing the monomer in the presence of a crosslinker that reacts with the allyl groups.

Swelling this first network with a second monomer and a crosslinker.

Polymerizing the second monomer in situ to form the second interpenetrating network.

For a semi-IPN, the second component would be a linear polymer that is introduced into the first network without being crosslinked.

The properties of the resulting IPNs and semi-IPNs, such as their mechanical strength, swelling behavior, and thermal stability, would be highly dependent on the composition and the degree of interpenetration of the constituent networks.

Crosslinking Science and Polymer Network Formation with Allyloxypropyl Methacrylate

Crosslinking Mechanisms Mediated by Allyloxypropyl Methacrylate (B99206)

The dual functionality of allyloxypropyl methacrylate enables the formation of sophisticated polymer architectures through various crosslinking mechanisms. The distinct reactivity of its methacrylate and allyl moieties is central to these processes, allowing for sequential or selective polymerization reactions that can be initiated by radical or photochemical means.

This compound possesses two types of polymerizable double bonds: a methacrylate group and an allyl group. In radical polymerization, these groups exhibit significantly different reactivities. The methacrylate group is highly reactive and readily participates in polymerization, while the allyl group shows lower reactivity. researchgate.netdtic.mil This disparity is crucial for controlling the crosslinking process.

During the initial stages of radical polymerization, the more reactive methacrylate groups polymerize to form linear or lightly branched polymer chains with pendant allyl groups. researchgate.net This process can be optimized to minimize premature gelation by controlling reaction conditions such as monomer concentration, temperature, and the catalyst system. researchgate.net As the polymerization progresses and monomer concentration decreases, the less reactive pendant allyl groups begin to participate in crosslinking reactions. This can occur through radical addition to the allyl double bond or via hydrogen abstraction from the allylic position, leading to the formation of a three-dimensional network. researchgate.net This two-stage process, where primary chains are formed first, followed by inter-chain crosslinking, is a hallmark of unsymmetrical divinyl compounds like APM. atamanchemicals.comatamanchemicals.comresearchmap.jp

Photochemical crosslinking offers a powerful method for creating polymer networks with high spatial and temporal control. For polymers containing APM, this is typically achieved by first synthesizing a linear polymer with pendant allyl groups, as described above, and then subjecting it to ultraviolet (UV) radiation in the presence of a photoinitiator. researchgate.netitu.edu.tr

Upon exposure to UV light, the photoinitiator generates free radicals. itu.edu.tr These radicals can initiate crosslinking in two primary ways: by abstracting a hydrogen atom from the allyl group or by directly adding to the allyl double bond. This leads to the formation of covalent bonds between adjacent polymer chains, resulting in an insoluble, crosslinked network. itu.edu.tr Common photoinitiators used for this purpose include benzophenone (B1666685) and benzoin (B196080) methyl ether. itu.edu.tr This photochemical approach is widely used in applications such as photoresists and coatings, where the ability to cure a material on demand is essential. itu.edu.tr

Impact of Crosslink Density on Polymer Network Structure and Morphology

The crosslink density, defined as the number of crosslinks per unit volume, is a critical parameter that dictates the macroscopic properties of a polymer network. For polymers incorporating this compound, varying the concentration of this crosslinking agent provides a direct means to control the network structure and, consequently, its physical and mechanical properties. nih.govacs.org

An increase in the concentration of the crosslinker generally leads to a higher crosslink density. This results in a more rigid and constrained network, which is reflected in several key properties:

Glass Transition Temperature (Tg): A higher crosslink density restricts the mobility of polymer chains, leading to a significant increase in the glass transition temperature. nih.govacs.org

Mechanical Properties: The stiffness and hardness of the polymer increase with crosslink density. For example, the storage modulus in the rubbery region, a measure of network stiffness, is directly proportional to the crosslink density. icm.edu.pl

Swelling Behavior: Highly crosslinked polymers exhibit reduced swelling in solvents. The tight network structure physically limits the amount of solvent that can be absorbed.

The relationship between crosslinker content and these properties allows for the precise tuning of the final material for specific applications.

Crosslinker Concentration (mol%)Glass Transition Temperature (Tg) (°C)Rubbery Modulus E' (MPa)Average Molecular Weight Between Crosslinks (Mc) ( g/mol )
1125.83.52310
2128.56.81240
5135.115.5580
10142.328.9330
20151.749.1200
This interactive table is based on representative data for poly(methyl methacrylate) crosslinked with a dimethacrylate agent, illustrating the typical effects of increasing crosslinker concentration. icm.edu.pl

Design Principles for Multifunctional Crosslinkers Derived from this compound

The unique bifunctional nature of this compound makes it an excellent building block for designing more complex, multifunctional crosslinkers. The core principle behind this design strategy is the selective reaction of its two distinct functional groups.

A common approach involves a two-step process:

Polymerization via the Methacrylate Group: A controlled radical polymerization technique, such as Atom Transfer Radical Polymerization (ATRP), can be used to polymerize the highly reactive methacrylate group of APM with other monomers. This creates a linear copolymer with reactive pendant allyl groups distributed along the polymer backbone. researchgate.net

Post-Polymerization Modification of the Allyl Group: The pendant allyl groups serve as handles for subsequent chemical modifications. They can be functionalized through various chemical reactions, such as thiol-ene "click" chemistry, epoxidation, or hydroboration-oxidation, to introduce new functionalities.

This strategy allows for the creation of tailor-made polymers and crosslinkers. For instance, reacting a polymer with pendant allyl groups with a thiol-containing molecule can introduce specific properties or create a secondary crosslinked network. This approach provides a versatile platform for developing advanced materials where multiple functionalities can be precisely incorporated into the polymer architecture.

Quantitative Determination of Crosslink Density in APM-Containing Polymers

Accurately measuring the crosslink density is essential for understanding and predicting the behavior of a polymer network. Several well-established techniques can be employed for polymers containing this compound. tainstruments.comdtic.mil

Dynamic Mechanical Analysis (DMA): This is a powerful thermo-analytical technique used to measure the viscoelastic properties of materials as a function of temperature and frequency. tainstruments.com For a crosslinked polymer, the storage modulus (E' or G') in the rubbery plateau region (above the glass transition temperature) is directly related to the crosslink density. icm.edu.pltainstruments.com The average molecular weight between crosslinks (Mc) can be calculated from the rubbery modulus using the theory of rubber elasticity. tainstruments.com A higher rubbery plateau modulus corresponds to a higher crosslink density. icm.edu.pl

Equilibrium Swelling Method: This classic method relies on measuring the extent to which a crosslinked polymer swells in a compatible solvent. dtic.milresearchgate.net A sample of the polymer is immersed in a good solvent until it reaches equilibrium swelling. The volume fraction of the polymer in the swollen gel is then used in the Flory-Rehner equation to calculate the crosslink density. dtic.mil This theory balances the osmotic forces favoring swelling with the elastic retractive forces of the polymer network that oppose it. dtic.mil This technique is particularly useful for lightly to moderately crosslinked networks. dtic.mil

These quantitative methods are crucial for quality control and for establishing structure-property relationships in the development of new polymer materials based on this compound.

Polymeric Materials and Advanced Architectures Incorporating Allyloxypropyl Methacrylate

Hydrogel Systems Based on Allyloxypropyl Methacrylate (B99206)

Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water or biological fluids. The incorporation of allyloxypropyl methacrylate into hydrogel formulations provides a strategic approach to control their structural and functional properties. The presence of the pendant allyl groups on the polymer backbone allows for a secondary crosslinking step, often referred to as a dual-curing process. This enables the fabrication of hydrogels with well-defined network structures and tunable responses to external stimuli.

The physical properties of a hydrogel, particularly its ability to swell, are intrinsically linked to its network structure, which includes parameters like the molar mass between crosslinks (Mc) and the effective crosslink density (νe). nih.govbit.edu.cn In systems containing this compound, the initial polymerization of the methacrylate groups forms a linear or lightly crosslinked polymer. The pendant allyl groups can then be crosslinked in a secondary reaction, allowing for precise control over the final network density.

An increase in the crosslinker content or the introduction of hydrophobic monomers generally leads to a more tightly crosslinked network. researchgate.net This results in a decrease in the equilibrium water content (EWC) and the molar mass between crosslinks (Mc), while increasing the volume fraction of the polymer in the swollen state (θ2). bit.edu.cnresearchgate.net Consequently, a denser network structure restricts the penetration of water molecules, leading to a reduced swelling ratio. researchgate.net This precise control over the network allows for the design of hydrogels with predictable swelling, stiffness, and solute diffusivity characteristics. nih.gov

Table 1: Effect of Hydrophobic Monomer Content on Hydrogel Network Parameters

PropertyDescriptionTrend with Increasing Hydrophobic Monomer Content
Equilibrium Water Content (EWC) The mass fraction of water in the hydrogel at swelling equilibrium.Decreases
Molar Mass Between Crosslinks (Mc) The average molecular weight of the polymer chains between two crosslink points.Decreases
Effective Crosslink Density (νe) The number of effective crosslinks per unit volume.Increases
Polymer-Water Interaction Parameter (χ) A thermodynamic parameter indicating the affinity between the polymer and water.Increases
Tensile Strength The maximum stress the hydrogel can withstand before breaking.Increases

Stimuli-responsive, or "smart," hydrogels are materials that undergo significant changes in their physical or chemical properties in response to external triggers like pH or temperature. nih.govnih.gov These materials are of great interest for applications such as controlled drug delivery and tissue engineering. nih.govmdpi.com this compound can be a component in such systems, where its allyl group serves as a handle for introducing stimuli-responsive functionalities.

For example, the allyl groups can be functionalized with acidic or basic moieties to impart pH sensitivity. Polyacid-based hydrogels, such as those containing poly(methacrylic acid), tend to swell at high pH as the acid groups deprotonate and repel each other, while they collapse at low pH. nih.gov Conversely, hydrogels containing basic groups exhibit the opposite behavior. Similarly, temperature sensitivity can be achieved by copolymerizing this compound with monomers like N-isopropylacrylamide (NIPAM), which exhibits a lower critical solution temperature (LCST). nih.gov The ability to create hydrogels that respond to multiple stimuli simultaneously further enhances their potential in advanced applications. rsc.org

Polymer Composites and Nanocomposites with this compound Matrices

In polymer composites, a matrix material is reinforced with a filler to enhance its mechanical, thermal, or functional properties. Using this compound as a component of the polymer matrix offers distinct advantages, primarily due to the reactive allyl groups that can be exploited to improve the interaction between the matrix and the filler.

The effectiveness of a filler in reinforcing a polymer matrix depends heavily on its uniform dispersion and the strength of the interfacial adhesion. mdpi.com Common reinforcement strategies involve incorporating fillers such as silica, carbon nanotubes, or natural fibers into the polymer matrix. mdpi.comscispace.com However, incompatibility between a hydrophilic filler and a hydrophobic polymer matrix often leads to poor dispersion and agglomeration of filler particles, which can compromise the mechanical properties of the composite. mdpi.comscispace.com

To overcome this, surface modification of the filler is often employed. scispace.com In a matrix containing this compound, the pendant allyl groups are available to form covalent bonds with fillers that have been surface-functionalized with complementary groups, such as thiols (via a thiol-ene reaction) or silane coupling agents. core.ac.uk This enhanced interaction promotes better filler dispersion and more efficient stress transfer from the matrix to the reinforcing filler, leading to significant improvements in properties like tensile strength and modulus. scispace.comresearchgate.net

Table 2: Impact of Filler and Surface Treatment on Composite Tensile Strength

Composite SystemFillerFiller TreatmentTensile Strength ImprovementRationale
EPDM/ZDMA Zinc Dimethacrylate (ZDMA)None (Reactive Filler)Significant increaseZDMA acts as a reactive filler, forming ionic crosslinks that reinforce the matrix. researchgate.net
PP/Zeolite Natural ZeoliteSilane Coupling Agent (AMPTES)Sharp increaseSilane treatment improves interfacial adhesion between the filler and the polymer matrix. core.ac.uk
NR/LLDPE/TGF Torch Ginger Fiber (TGF)NaOH followed by LENR coatingHighest tensile modulusSurface modification reduces the hydrophilic nature of the fiber, improving compatibility and interaction with the matrix. scispace.com
EPC/SiO2 SiO₂ NanoparticlesNone38% increase (at 1 wt%)Strong interfacial interactions between the polymer and silanol groups on the SiO₂ surface enhance mechanical properties. nih.gov

Techniques such as Fourier-transform infrared spectroscopy (FTIR) can confirm the existence of these interfacial interactions. nih.gov The formation of a robust interface improves the adhesion between the filler and the matrix, which can be observed through scanning electron microscopy (SEM) of the composite's fracture surface. core.ac.ukresearchgate.net A well-bonded interface leads to enhanced mechanical properties, including tensile strength and Young's modulus, as well as improved thermal stability and reduced water absorption, particularly when hydrophobic coupling agents are used. nih.govresearchgate.net The ability to engineer this interface by leveraging the reactivity of the allyl group is a key advantage for creating high-performance composites.

Advanced Functional Polymers and Coatings Derived from this compound

The dual-functional nature of this compound makes it a valuable building block for advanced polymers and coatings with specialized properties. mdpi.com The combination of a highly reactive methacrylate group and a less reactive allyl group allows for sequential or parallel curing mechanisms, leading to the formation of interpenetrating polymer networks (IPNs). researchgate.net

In the field of coatings, this dual-curing capability is particularly useful. For instance, the methacrylate groups can be rapidly cured using UV radiation, providing initial hardness and tack-free time, while the allyl groups can undergo a slower thermal or oxidative curing process. This results in a highly crosslinked coating with superior durability, chemical resistance, and mechanical properties. Methacrylate-based polymers are known for their transparency and weatherability, making them suitable for protective and optical applications. mdpi.commdpi.com

Furthermore, the remaining allyl groups after the initial polymerization can serve as sites for post-polymerization modification. This allows for the grafting of specific functional molecules to the polymer surface, enabling the creation of coatings with tailored functionalities such as anti-fouling, self-healing, or specific recognition properties for sensor applications. mdpi.comresearchgate.net The versatility of this compound, therefore, opens up possibilities for designing a wide array of sophisticated polymeric materials.

Fabrication of Photo-patternable Polymer Films and Coatings

The incorporation of this compound into polymer formulations is instrumental in the fabrication of photo-patternable materials. The defining feature of this monomer is its bifunctional nature, possessing both a highly reactive methacrylate double bond and an allyl ester double bond of lower reactivity. researchgate.net This dual functionality allows for a two-stage polymerization process. Initially, linear polymer chains are formed through the polymerization of the methacrylate groups, leaving the pendant allyl groups available for subsequent reactions. researchgate.net

These pendant allyl groups are the key to the photo-patterning capability. Through the application of ultraviolet (UV) light, typically in the presence of a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone, these allyl groups can be crosslinked. researchgate.net This photochemical crosslinking process renders the exposed regions of the polymer film insoluble. This principle is the foundation of photolithography, where a photomask is used to selectively expose areas of the film to UV light. nih.gov The unexposed, and therefore uncrosslinked, regions can be washed away with a solvent, leaving behind a precise, patterned polymer structure. This technique is crucial for creating microarchitectural patterns in constructs for applications like tissue engineering and microfluidics. nih.gov

Kinetic studies are essential to optimize the copolymerization conditions to prevent premature crosslinking or gelation during the initial synthesis of the linear polymer. researchgate.net Factors such as the concentration of the allyl-containing monomer, the type of catalyst system, and the reaction temperature must be carefully controlled to ensure that the allyl ester groups remain largely unreacted until the photochemical crosslinking step. researchgate.net Research has demonstrated that higher temperatures and greater concentrations of allyl methacrylate increase the probability of side reactions that can lead to irregular chain growth. researchgate.net

Enhancement of Mechanical Properties through Crosslinking

The introduction of this compound as a crosslinking agent significantly influences the mechanical properties of polymeric materials. Crosslinking creates a three-dimensional network structure, which generally enhances properties such as stiffness and strength. researchgate.net The formation of chemical bonds between polymer chains restricts their mobility, making the material more resistant to deformation under load. mdpi.com

Investigations into the copolymerization of methyl methacrylate (MMA) with allyl methacrylate (AMA) have shown a direct correlation between the concentration of the crosslinking agent and the resulting mechanical performance. In one study, the addition of varying amounts of allyl methacrylate to a system also containing aromatic polyimide was examined. researchgate.net It was found that reducing the amount of allyl methacrylate from higher concentrations to 2 wt% led to an increase in both the compressive and flexural strength and moduli of the resulting polymers. researchgate.net This suggests that an optimal crosslinking density exists; excessive crosslinking can sometimes lead to brittleness, while a lower, optimized level enhances strength.

The primary goal of incorporating a crosslinking agent is often to improve the material's resistance to cracking and stress formation. mdpi.com The data below, derived from studies on MMA-AMA copolymers, illustrates the impact of the crosslinking agent concentration on key mechanical properties.

Effect of Allyl Methacrylate (AMA) Concentration on Mechanical Properties of MMA Copolymers
PropertyMMA with 10 wt% AMAMMA with 2 wt% AMA
Compressive StrengthLowerHigher
Flexural StrengthLowerHigher
Compressive ModulusLowerHigher
Flexural ModulusLowerHigher

This table illustrates the trend observed where a lower concentration (2 wt%) of the allyl methacrylate crosslinker resulted in improved mechanical properties compared to a higher concentration (10 wt%) in the specific system studied. researchgate.net

In general, crosslinking significantly increases the Young's modulus and ultimate tensile strength (UTS) of polymers while reducing the strain at failure. nih.gov While the incorporation of cross-linking agents is intended to improve mechanical properties, the results can be complex and depend on the specific agents and concentrations used. mdpi.comnih.govresearchgate.net

Investigations into Optical Clarity and Light Transmission Characteristics

Polymers based on methacrylates, such as poly(methyl methacrylate) (PMMA), are renowned for their excellent optical clarity and high light transmission, often exceeding 92%. researchgate.net When incorporating a comonomer like this compound, maintaining this high level of transparency is a key consideration. The optical properties of a copolymer are dependent on the homogeneity of the resulting material and the refractive indices of its constituent parts.

For a polymer film or coating to be optically clear, light scattering must be minimized. This is achieved when the material is amorphous and free from large-scale heterogeneities or crystalline domains that can scatter light. The introduction of crosslinks, as facilitated by this compound, can influence the polymer network structure. If crosslinking leads to phase separation or the formation of domains with different refractive indices, a decrease in optical clarity can occur.

In the context of composite materials, achieving optical transparency is even more challenging. It requires carefully matching the refractive index of the polymer matrix with that of any reinforcing fillers. researchgate.netelsevierpure.com For example, highly transparent PMMA composites have been successfully fabricated using glass fibers, but this requires the refractive index of the glass to be almost identical to that of the PMMA matrix. elsevierpure.com Any mismatch in the refractive indices of the components will cause light scattering at the interface, resulting in a hazy or opaque appearance. nih.gov

The following table presents data on how the introduction of a filler (cellulose nanofibers) affects the optical properties of a PMMA matrix, illustrating the general principles that would also apply to copolymers and composites containing this compound.

Optical Properties of PMMA Composite Films
MaterialTransmittance (%)Haze (%)
Neat PMMA Film79.612.3
PMMA / Unmodified Cellulose Nanofibers (CNF)66.222.4
PMMA / Acetylated CNF (CNFa)73.515.5
PMMA / 1 wt% Propionylated CNF (CNFp)71.618.1

This table demonstrates that adding fillers, even at the nanoscale, can reduce transmittance and increase haze. Surface modification of the filler (acetylation or propionylation) can improve dispersion and compatibility with the matrix, partially restoring optical properties. nih.gov

Furthermore, light transmission through a polymer can be affected by the polymerization process itself. The kinetic of light transmission can vary significantly during monomer-to-polymer conversion, which can be related to mismatches between the refractive indices of fillers and the polymer matrix as it forms. mdpi.com

Theoretical and Computational Studies of Allyloxypropyl Methacrylate Polymer Systems

Molecular Modeling and Quantum Chemical Simulations of Polymerization Processes

Molecular modeling and quantum chemical simulations provide detailed insights into the elementary steps of polymerization, including initiation, propagation, termination, and chain transfer. These computational approaches can elucidate the energetics and kinetics of these processes, which are crucial for controlling the final polymer structure and properties.

Quantum chemical methods, such as Density Functional Theory (DFT), are particularly useful for studying the reactivity of monomers and the stability of radical species involved in free-radical polymerization. dntb.gov.ua For instance, DFT calculations can be employed to determine the activation energies for different reaction pathways, helping to predict the most likely mechanism. Theoretical calculations at various levels of theory, including semiempirical and ab initio methods, have been successfully used to model the polymerization of a range of methacrylate (B99206) compounds. nih.gov These studies often involve calculating the Gibbs free energies (ΔG‡) and activation energies (Ea) to compare with experimental results. nih.gov

In the context of allyloxypropyl methacrylate, quantum chemical simulations can be used to investigate the potential for cyclopolymerization, a common reaction for di-functional monomers. By modeling the transition states for intramolecular cyclization versus intermolecular propagation, the probability of forming cyclic structures within the polymer backbone can be predicted. A computational study on allyl acrylate (B77674) derivatives using DFT has shown that the tendency for cyclopolymerization is highly dependent on the monomer structure. dntb.gov.ua For example, methyl α‐[(allyloxy)methyl]acrylate shows a high tendency to form 5-membered rings due to the favorable hybridization of the atoms involved in the transition state. dntb.gov.ua Similar studies on this compound could provide valuable information on its polymerization behavior.

Table 1: Representative Data from Quantum Chemical Simulations of Methacrylate Polymerization

ParameterDescriptionRepresentative Value
Activation Energy (Ea)The minimum energy required for a chemical reaction to occur.15 - 30 kJ/mol
Gibbs Free Energy of Activation (ΔG‡)The change in Gibbs free energy between the transition state and the reactants.40 - 60 kJ/mol
Reaction Enthalpy (ΔH)The change in enthalpy during a reaction.-70 to -90 kJ/mol

Computational Simulations of Polymer Network Architectures (e.g., Dissipative Particle Dynamics)

The macroscopic properties of crosslinked polymers are directly related to their network architecture. Computational methods such as Dissipative Particle Dynamics (DPD) are well-suited for simulating the formation and behavior of polymer networks at a mesoscopic scale. semanticscholar.orgbohrium.com DPD is a coarse-graining method that allows for the simulation of larger systems over longer timescales compared to fully atomistic simulations. dntb.gov.ua

In a DPD simulation of this compound polymerization, the monomer, initiator, and solvent molecules would be represented by beads that interact through conservative, dissipative, and random forces. By defining the reaction rules for bond formation between the beads, the evolution of the polymer network can be simulated. This approach can provide insights into:

Gel point: The conversion at which a continuous network is formed.

Network heterogeneity: The presence of densely crosslinked regions and more sparsely connected areas.

Mechanical properties: By applying virtual deformations to the simulated network, mechanical properties such as the elastic modulus can be estimated.

Simulations can also investigate the diffusion of small molecules or nanoparticles within the crosslinked polymer network, which is relevant for applications such as drug delivery or the development of nanocomposites. bohrium.com

Prediction of Monomer Reactivity and Copolymerization Behavior using Computational Methods

Computational methods can be used to predict the reactivity of monomers and their behavior in copolymerization reactions. researchgate.net Quantum chemical calculations can provide insights into the electronic structure of the monomer, which is a key determinant of its reactivity. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with monomer reactivity.

For copolymerization, the prediction of reactivity ratios (r1 and r2) is crucial for controlling the composition and sequence distribution of the resulting copolymer. The Alfrey-Price Q-e scheme is a classical semi-empirical method for estimating reactivity ratios. More recently, computational approaches based on DFT have been developed to predict these parameters with higher accuracy. semanticscholar.org These methods typically involve calculating the activation energies for the four possible propagation reactions in a binary copolymerization system.

An artificial neural network model has also been developed to predict reactivity ratios based solely on the chemical structures of the monomers, demonstrating high accuracy for a large dataset of monomer pairs. rsc.org Such a model could potentially be used to predict the copolymerization behavior of this compound with a wide range of comonomers.

Table 2: Computationally Predicted Reactivity Ratios for a Hypothetical Copolymerization of this compound (M1) with a Comonomer (M2)

Comonomer (M2)r1 (Predicted)r2 (Predicted)Copolymerization Tendency
Methyl Methacrylate0.851.10Random
Styrene0.450.55Alternating tendency
Butyl Acrylate1.200.75Ideal

Note: This table presents hypothetical data to illustrate the output of computational predictions of copolymerization behavior. Specific experimental or computational data for this compound is not available.

Computational Chemistry for Rational Design of Functional Materials

Computational chemistry plays a vital role in the rational design of new materials with tailored properties. nih.govitmo.ru By establishing quantitative structure-property relationships (QSPRs), computational models can predict the properties of a polymer based on its chemical structure. nih.gov This allows for the in-silico screening of a large number of candidate monomers and polymer architectures before undertaking expensive and time-consuming experimental synthesis.

For this compound-based materials, computational chemistry could be used to:

Design monomers with specific functionalities: By modifying the chemical structure of the monomer, properties such as hydrophilicity, biocompatibility, or refractive index can be tuned.

Optimize crosslinking density: For applications requiring specific mechanical properties, computational models can help in determining the optimal crosslinker concentration.

Predict interactions with other materials: In the design of adhesives or coatings, simulations can predict the interaction energy between the polymer and a substrate.

The use of computational tools in this manner accelerates the materials discovery process and enables the development of advanced functional materials for a wide range of applications, including in the field of dental biomaterials. nih.gov

Degradation Mechanisms of Allyloxypropyl Methacrylate Derived Polymers

Thermal Degradation Kinetics and Pyrolysis Studies

Thermal degradation of allyloxypropyl methacrylate-derived polymers involves chain scission and depolymerization at elevated temperatures. Studies on the closely related poly(allyl methacrylate) (PAMA) provide significant insight into the expected degradation behavior. The thermal breakdown of PAMA occurs in two main stages, as identified by thermogravimetric analysis (TGA) and differential thermal analysis (DTA). afinitica.com

The first stage occurs at a lower temperature range (approximately 225-350°C) and is primarily associated with the fragmentation of the pendant allyl groups. The second, more significant stage of degradation occurs at a higher temperature range (around 395-515°C) and involves random chain scission and depolymerization, which breaks down the main polymer backbone. afinitica.com The primary product of this degradation is the monomer itself. afinitica.com

The activation energies for these two stages in PAMA have been calculated as 12.67 kcal/mol (53.0 kJ/mol) and 31.4 kcal/mol (131.4 kJ/mol), respectively. afinitica.com Pyrolysis-gas chromatography studies on various poly(alkyl methacrylates) confirm that the principal degradation product is the corresponding monomer, supporting the "unzipping" or depolymerization mechanism. polychemistry.comresearchgate.net Other minor by-products from the pyrolysis of methacrylates include carbon oxides and small alcohol molecules. polychemistry.comresearchgate.net Heating PAMA to 330°C also results in the formation of anhydride (B1165640) structures within the polymer residue. afinitica.com

Chemical Degradation Processes in Various Environments

Chemical degradation involves the breakdown of a polymer through chemical reactions with its environment, distinct from purely thermal or light-induced processes. For polymers of allyloxypropyl methacrylate (B99206), the primary sites for chemical attack are the ester group in the methacrylate backbone and, to a lesser extent, the ether linkage and allyl group in the side chain.

The most significant chemical degradation process for polymethacrylates is hydrolysis of the ester linkage. nih.gov This reaction is catalyzed by the presence of water, particularly under acidic or alkaline conditions, and leads to chain scission. nih.gov The process generates a carboxylic acid group on one fragment and an alcohol on the other. This can significantly reduce the mechanical properties of the polymer. nih.gov

In contrast, the ether linkage within the allyloxypropyl side chain is significantly more resistant to hydrolysis than the ester linkage. google.comacs.org Cleavage of ethers typically requires harsh conditions, such as strong acids or bases at high temperatures, and is generally a very slow process in neutral aqueous environments. acs.orgwikipedia.org Therefore, under most environmental conditions, the degradation of the polymer is more likely to proceed via hydrolysis of the main-chain ester groups rather than cleavage of the side-chain ether bond. The allyl group can be susceptible to oxidation, especially in the presence of environmental pollutants like ozone, which could lead to side-chain modification.

Modeling and Prediction of Polymer Lifetime under Environmental Stress

Predicting the long-term durability and service lifetime of polymers is essential for their reliable application. govinfo.govmdpi.com This is often achieved by using accelerated aging tests and applying kinetic models to extrapolate the data to normal service conditions. mdpi.comdiva-portal.org

A widely used method for modeling thermal degradation is based on the Arrhenius relationship , which correlates the rate of a chemical reaction (k) with temperature (T). mdpi.comnih.gov By conducting aging experiments at several elevated temperatures and monitoring the degradation of a critical property (e.g., mechanical strength, molecular weight), the activation energy (Ea) for the degradation process can be determined. nih.govresearchgate.net The lifetime at a normal service temperature can then be predicted by extrapolating the results. nih.govresearchgate.net The relationship is expressed as:

ln(k) = ln(A) - (Ea / RT)

where A is the pre-exponential factor and R is the gas constant. A plot of ln(k) versus 1/T yields a straight line, allowing for lifetime prediction. mdpi.comnih.gov

For predicting behavior under combined stresses (e.g., temperature and mechanical load), the Time-Temperature Superposition Principle (TTSP) is often applied. mdpi.comnih.gov This principle allows short-term data taken at higher temperatures to be shifted along a time axis to create a master curve that predicts long-term behavior at a lower reference temperature. researchgate.net These modeling approaches are powerful tools for assessing the durability of this compound-derived polymers in various applications. mdpi.com

Advanced Analytical Techniques for Characterization of Allyloxypropyl Methacrylate Polymers

Spectroscopic Characterization of Polymer Structure and Composition

Spectroscopic techniques are indispensable for elucidating the chemical structure and composition of polymers. By interacting with electromagnetic radiation, molecules yield spectra that serve as fingerprints, revealing details about functional groups, bonding arrangements, and polymer microstructure.

FTIR and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide information on the functional groups present in a polymer. FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. kpi.ua For allyloxypropyl methacrylate (B99206) polymers, these techniques are crucial for confirming polymerization and identifying key structural features.

The polymerization process can be monitored by observing the decrease in intensity of absorption bands associated with the methacrylate and allyl vinyl C=C bonds. nist.govnih.gov The C=C stretching vibration, typically found around 1638 cm⁻¹, is a key indicator of the presence of unreacted monomer. nih.govresearchgate.net Concurrently, the disappearance of this peak and the retention of the characteristic ester group bands confirm the formation of the polymer backbone.

Key vibrational bands for poly(allyloxypropyl methacrylate) include the strong carbonyl (C=O) stretch of the ester group, the C-O-C stretching vibrations, and various C-H bending and stretching modes from the alkyl chains. researchgate.netspectroscopyonline.com While the 1636-1640 cm⁻¹ peak is traditionally used to monitor the degree of conversion, studies on other methacrylate systems suggest that peaks around 1320 cm⁻¹ can also provide reliable results with less interference from atmospheric noise. nih.gov

Table 1: Characteristic FTIR/Raman Peaks for this compound Polymer Analysis

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSignificance in Analysis
~2950C-H Asymmetric/Symmetric StretchAlkyl (CH₃, CH₂)Confirms the presence of the polymer backbone and side chains. biointerfaceresearch.com
~1720-1730C=O StretchEsterStrong, characteristic peak confirming the methacrylate structure. researchgate.netspectroscopyonline.com
~1638C=C StretchMethacrylate & Allyl VinylDisappears upon polymerization; used to monitor conversion. nih.govresearchgate.net
~1450C-H BendAlkyl (CH₂, CH₃)Part of the polymer fingerprint region. researchgate.net
~1320C-O StretchEsterAlternative peak for monitoring polymerization. nih.gov
~1150-1200C-O-C Asymmetric StretchEsterCharacteristic of the ester linkage in the side chain. researchgate.netspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed microstructure analysis of polymers, providing information on tacticity (the stereochemical arrangement of adjacent monomer units), monomer sequencing in copolymers, and end-group analysis. Both ¹H NMR and ¹³C NMR are employed for characterizing this compound polymers. iupac.orgresearchgate.net

In ¹H NMR analysis of the monomer, distinct signals for the allyl and methacrylate vinyl protons are observed. Upon polymerization, these signals disappear, providing definitive evidence of the reaction. The resulting polymer spectrum shows broad resonances corresponding to the protons on the polymer backbone and the allyloxypropyl side chain. The chemical shifts and splitting patterns of the backbone protons (α-methyl and β-methylene) are sensitive to the polymer's tacticity (isotactic, syndiotactic, or atactic arrangements). tue.nl

¹³C NMR spectroscopy offers complementary information with better-resolved signals for different carbon environments. researchgate.net The chemical shifts of the carbonyl carbon and the quaternary α-carbon in the polymer backbone are particularly sensitive to the sequence distribution and stereochemistry, allowing for a quantitative analysis of the polymer's microstructure. researchgate.netauremn.org Advanced 2D NMR techniques like HSQC and HMBC can further resolve complex spectra and confirm assignments. iupac.org

Table 2: Representative ¹H NMR Chemical Shifts (δ) for this compound Analysis

Proton TypeMonomer (ppm)Polymer (ppm)Significance in Analysis
Methacrylate Vinyl (=CH₂)~5.5-6.1AbsentDisappearance confirms polymerization of the methacrylate group.
Allyl Vinyl (-CH=)~5.9~5.9Signal remains if the allyl group is unreacted (pendant).
Allyl Vinyl (=CH₂)~5.2-5.3~5.2-5.3Signal remains if the allyl group is unreacted (pendant).
Methylene (-O-CH₂-CH₂-)~4.6~4.0-4.2Shift in the side chain protons upon polymerization.
Methacrylate Methyl (α-CH₃)~1.9~0.8-1.2Broadening and splitting indicate different tactic environments (rr, mr, mm). tue.nl
Backbone Methylene (-CH₂-)N/A~1.8-2.0Broad signal sensitive to tacticity.

Near-Infrared (NIR) spectroscopy, which covers the region from approximately 780 nm to 2500 nm, is a rapid and non-destructive technique often used for in-line process monitoring and bulk material analysis. The absorption bands in the NIR region correspond to overtones and combination bands of the fundamental vibrations observed in the mid-infrared range (e.g., C-H, O-H, N-H). optica.org

For methacrylate polymers, NIR spectroscopy can be used to monitor the extent of polymerization by tracking the decrease of the C-H first overtone of the vinyl group. rsc.org It is particularly advantageous for analyzing samples with minimal preparation and for penetrating deeper into the sample than mid-IR radiation. While not providing the same level of structural detail as FTIR or NMR, its speed and convenience make it suitable for quality control and reaction monitoring in industrial settings. acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a material. Saturated methacrylate polymers like poly(methyl methacrylate) (PMMA) are highly transparent in the visible region and show minimal absorption in the UV range, with a weak absorption peak below 300 nm attributed to n→π* transitions of the carbonyl chromophore in the ester group. biointerfaceresearch.comresearchgate.net

The primary application of UV-Vis spectroscopy for this compound polymers is in evaluating their optical clarity and monitoring their degradation. When exposed to UV radiation, heat, or other environmental stressors, polymer chains can undergo scission and oxidation. osti.govgovinfo.gov These degradation processes create new chromophores, such as carbonyl groups and carbon-carbon double bonds within the polymer backbone, which absorb light at longer wavelengths. arxiv.org This leads to an increase in UV absorption and can cause yellowing of the material, which is detectable as an increase in absorbance in the near-UV and visible regions (~400 nm). osti.gov Therefore, UV-Vis spectroscopy serves as a sensitive tool for studying the photodegradation and long-term stability of these polymers. rsc.orgrsc.org

Chromatographic Techniques for Molecular Weight Distribution and Composition

Chromatographic methods are essential for separating the components of a mixture. For polymers, these techniques are primarily used to determine the molecular weight distribution, a critical parameter that influences the material's mechanical and rheological properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. specificpolymers.comresearchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution. paint.org A dissolved polymer sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying degrees and have a longer elution path, thus eluting later. paint.org

The output from the GPC system is a chromatogram showing the distribution of polymer sizes. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or PMMA), this distribution can be converted into a molecular weight distribution. rsc.org From this data, several important parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.

GPC/SEC is crucial for quality control in polymer synthesis and for studying the effects of degradation, which often leads to a decrease in molecular weight due to chain scission. rsc.orgnih.gov

Thermal Analysis Techniques for Characterizing this compound Polymers

Thermal analysis techniques are crucial in understanding the material properties of polymers derived from this compound. These methods measure the physical and chemical properties of a material as a function of temperature or time, providing vital information about its thermal stability, phase transitions, and mechanical behavior under thermal stress. Due to the limited specific research on poly(this compound), data from the closely related poly(allyl methacrylate) and other methacrylate copolymers are used to illustrate the principles of these analytical techniques.

Differential Scanning Calorimetry (DSC) for Glass Transition and Curing

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of key thermal transitions, most notably the glass transition temperature (Tg), which is a critical parameter for defining the operational temperature range of a polymeric material. The Tg represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

In the context of polymers containing allyl groups, such as those derived from allyl methacrylate, DSC can also be employed to study curing processes. The allyl groups are capable of undergoing crosslinking reactions, and the heat evolved during this exothermic process can be quantified by DSC to determine the extent of cure and the kinetics of the reaction.

Research on gradient copolymers of allyl methacrylate (AMA) and n-butyl acrylate (B77674) (BA) has utilized DSC to investigate the relationship between chemical composition, molecular weight, and glass transition temperature. For these P(AMA-co-BA) copolymers, a single glass transition was observed, indicating a homogeneous amorphous structure. The Tg of these copolymers is influenced by two competing factors: the molecular weight and the monomer composition. Generally, Tg increases with increasing molecular weight, a relationship often described by the Fox-Flory equation. However, in the case of these gradient copolymers, as the polymerization progresses and molecular weight increases, the composition becomes enriched in n-butyl acrylate, which has a lower Tg than allyl methacrylate. These opposing effects result in a complex relationship between conversion and the final Tg of the material.

Copolymer SystemAnalytical TechniqueKey FindingsReference
Allyl Methacrylate-n-butyl Acrylate P(AMA-co-BA)Differential Scanning Calorimetry (DSC)A single Tg was observed, indicating a homogeneous copolymer. The Tg is dependent on both molecular weight and the gradient of monomer composition along the polymer chain.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary method for determining the thermal stability of polymers. The resulting data provides information about decomposition temperatures, the composition of multicomponent systems, and the kinetics of degradation.

For polymers containing allyl methacrylate, TGA reveals a multi-stage degradation process. Studies on poly(allyl methacrylate) (PAMA) have shown that its thermal degradation occurs in distinct steps. The first stage, occurring at lower temperatures (approximately 225–350°C), is primarily associated with the fragmentation of the pendant allyl groups. The second, higher-temperature stage (around 395–515°C) involves random scission of the polymer backbone and depolymerization, leading to the release of monomer and other smaller molecules.

When allyl methacrylate is copolymerized with other monomers, such as methyl methacrylate (MMA), the thermal stability of the resulting copolymer is altered. The presence of AMA units can influence the degradation mechanism of the entire polymer chain. TGA, often coupled with techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), can be used to identify the gaseous products evolved during degradation, providing deeper insight into the decomposition pathways.

PolymerAnalytical TechniqueDegradation StageApproximate Temperature Range (°C)Description of Degradation ProcessReference
Poly(allyl methacrylate) (PAMA)TGA, MS, TGA-FTIRFirst Stage225 - 350Fragmentation of pendant allyl groups (linkage type degradation).
Second Stage395 - 515Random scission of the polymer backbone and depolymerization.

Dynamic Mechanical Analysis (DMA) and Thermomechanical Analysis (TMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers. It involves applying a sinusoidal stress to a sample and measuring the resulting strain, which allows for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (δ). The storage modulus represents the elastic response of the material, while the loss modulus signifies the viscous response, or energy dissipation. The peak of the tan delta curve is often used as another measure of the glass transition temperature.

For crosslinked methacrylate polymers, DMA is particularly insightful. The storage modulus in the rubbery plateau region, above the Tg, is directly related to the crosslink density of the polymer network. For a polymer like poly(this compound), where the allyl group provides a site for crosslinking, DMA would be an essential tool for quantifying the extent of cure and its effect on the mechanical properties. The height and shape of the tan delta peak can also provide information about the homogeneity of the polymer network.

Thermomechanical Analysis (TMA) measures the dimensional changes of a material as a function of temperature. It is used to determine the coefficient of thermal expansion (CTE), glass transition temperature, and softening points. While DMA is more sensitive to the viscoelastic nature of the glass transition, TMA provides a direct measure of the change in the material's dimensions, which is a critical parameter for applications where dimensional stability over a range of temperatures is required.

Microscopic and Imaging Techniques for Morphological Analysis

Microscopic techniques are indispensable for understanding the relationship between the structure and properties of polymeric materials. They provide direct visual information about the surface topography, cross-sectional morphology, and nanoscale structure of polymers.

Scanning Electron Microscopy (SEM) for Surface and Cross-sectional Analysis

Scanning Electron Microscopy (SEM) is a widely used technique for imaging the surface of materials at high resolution. It works by scanning a focused beam of electrons over a sample and detecting the secondary or backscattered electrons emitted from the surface. This provides a detailed image of the surface topography.

For polymers based on this compound, SEM would be valuable for examining the surface morphology of films, coatings, or molded articles. It can reveal surface defects, the texture of the material, and the dispersion of any fillers or additives within the polymer matrix.

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal, nanoscale structure of materials. A high-energy beam of electrons is transmitted through an ultra-thin section of the sample, and the interactions of the electrons with the material are used to form an image.

For this compound polymers, TEM would be particularly useful for characterizing the morphology of copolymers or polymer blends. If this compound were copolymerized with another monomer to form a block or graft copolymer, TEM could be used to visualize the phase-separated domains of the different polymer blocks, providing information on their size, shape, and distribution. This nanoscale morphology is directly responsible for many of the unique properties of such materials. Staining agents containing heavy atoms are often required to enhance the contrast between different polymer phases in TEM.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a material's surface at the nanoscale. For polymers, AFM is an invaluable tool for characterizing surface morphology, roughness, and phase distribution without the need for extensive sample preparation. In a hypothetical analysis of an this compound polymer film, AFM would be employed to:

Visualize Surface Features: Generate detailed topographical maps of the polymer surface. These images would reveal features such as hills, valleys, and any surface imperfections.

Quantify Surface Roughness: From the topographical data, key statistical parameters quantifying surface roughness, such as the root-mean-square (Rq) and average roughness (Ra), would be calculated. This data is crucial for applications where surface smoothness is a critical factor.

Identify Phase Separation: In copolymers or blends containing this compound, tapping mode AFM with phase imaging could be used to distinguish between different polymer domains based on their mechanical properties, providing insights into the miscibility and morphology of the blend.

A representative, though hypothetical, data table for such an analysis is presented below.

Sample IDScan Size (µm x µm)Average Roughness (Ra) (nm)Root-Mean-Square Roughness (Rq) (nm)
APM Film 15 x 5Data Not AvailableData Not Available
APM Film 210 x 10Data Not AvailableData Not Available
APM Copolymer5 x 5Data Not AvailableData Not Available

Rheological Characterization of APM-Based Polymer Systems

Rheology is the study of the flow and deformation of matter. For polymer systems, rheological characterization provides fundamental insights into their molecular architecture, processability, and end-use performance. The rheological behavior of this compound-based polymers would be investigated to understand:

Viscosity Profile: The viscosity of molten APM polymers or their solutions would be measured as a function of shear rate and temperature. This information is critical for designing and optimizing processing operations such as extrusion, molding, and coating. APM-based systems would likely exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate.

Viscoelastic Properties: Dynamic oscillatory rheology would be used to determine the storage modulus (G') and loss modulus (G''), which represent the elastic and viscous components of the polymer's response, respectively. These parameters provide information about the material's solid-like or liquid-like behavior under different conditions and can be correlated with its molecular weight and cross-linking density.

Melt Flow Index (MFI): A standard MFI test would provide a simple measure of the ease of flow of the molten polymer, which is an important parameter for quality control in industrial settings.

A hypothetical data table summarizing key rheological parameters is provided below.

Polymer SystemTemperature (°C)Zero-Shear Viscosity (Pa·s)Crossover Modulus (Pa)Tan δ (at 1 rad/s)
APM Homopolymer180Data Not AvailableData Not AvailableData Not Available
APM Copolymer A180Data Not AvailableData Not AvailableData Not Available
APM Copolymer B200Data Not AvailableData Not AvailableData Not Available

It is important to reiterate that the data presented in the tables are illustrative placeholders. The absence of specific research on this compound polymers in the consulted literature prevents the inclusion of factual, scientifically validated data in this article.

Future Research Directions and Emerging Paradigms in Allyloxypropyl Methacrylate Polymer Science

Development of Novel Allyloxypropyl Methacrylate (B99206) Derivatives with Tailored Functionalities

A primary avenue for future research lies in the synthesis of novel derivatives of Allyloxypropyl Methacrylate. The presence of the allyl group provides a reactive handle for a variety of post-polymerization modification reactions, allowing for the introduction of new functional groups and the tailoring of polymer properties for specific applications.

Future investigations are expected to explore several key modification strategies:

Thiol-Ene Chemistry: The allyl group is highly susceptible to thiol-ene "click" reactions. This efficient and often photo-initiated reaction allows for the grafting of a wide array of thiol-containing molecules onto the polymer side chain. This could include biomolecules for biomedical applications, photo-responsive groups for smart materials, or organosilanes for enhanced adhesion and surface modification.

Epoxidation and Ring-Opening: The double bond of the allyl group can be converted to an epoxide ring. This epoxide moiety can then be opened by various nucleophiles, such as amines, alcohols, or thiols, to introduce a diverse range of functionalities. This approach is well-established for other polymers like poly(glycidyl methacrylate) and can be readily adapted to APM-based polymers to create materials for coatings, adhesives, and composites. techconnect.org

Hydroformylation and Subsequent Reactions: The addition of a formyl group and hydrogen across the allyl double bond can introduce an aldehyde functionality, which can then be used in a variety of subsequent reactions, such as reductive amination, to attach primary amines.

Copolymerization Strategies: While not strictly a derivative of the APM monomer itself, the development of novel copolymers represents a critical research direction. By copolymerizing APM with other functional monomers, researchers can fine-tune properties such as the glass transition temperature (Tg), hydrophobicity, and mechanical strength. For example, copolymerization with monomers bearing acidic or basic groups could lead to pH-responsive materials.

The systematic exploration of these synthetic pathways will enable the creation of a library of APM-based polymers with precisely controlled chemical and physical properties, opening the door to a new generation of functional materials.

Table 1: Potential Functionalization Reactions for this compound Polymers

Reaction TypeReagents/ConditionsResulting Functional GroupPotential Applications
Thiol-Ene ReactionThiol-containing compound, Photoinitiator, UV lightThioether linkage with appended functionalityBiomaterial conjugation, Surface modification, Photo-patterning
EpoxidationPeroxy acids (e.g., m-CPBA)Epoxide (Oxirane) ringAdhesives, Coatings, Composite matrices
Epoxide Ring-OpeningAmines, Alcohols, Thiolsβ-hydroxy amine/ether/thioetherCross-linking, Functional fillers, Bioconjugation
HydroformylationCO, H₂, Rhodium or Cobalt catalystAldehydeCross-linking, Further derivatization

Sustainable Synthesis and Polymerization Approaches for APM

The chemical industry is undergoing a significant shift towards more sustainable and environmentally friendly practices. Future research on APM will undoubtedly focus on "green" chemistry principles, encompassing both the synthesis of the monomer and its subsequent polymerization.

Key areas for development include:

Bio-based Feedstocks: The conventional synthesis of methacrylates relies on petrochemical feedstocks. A major research goal is to develop pathways to produce methacrylic acid (MAA), a key precursor for APM, from renewable biomass. semanticscholar.orgacs.orgnih.gov Promising routes involve the fermentation of sugars to produce intermediates like itaconic acid or citramalic acid, which can then be catalytically converted to MAA. semanticscholar.orgacs.orgacs.org The development of economically viable, high-yield bio-based routes to MAA and other precursors will be crucial for the long-term sustainability of APM polymers. nih.govacs.org

Greener Polymerization Methods: Research will focus on polymerization techniques that minimize environmental impact. This includes:

Bulk Photopolymerization: This solvent-free method uses light to initiate polymerization, reducing the need for volatile organic compounds (VOCs). nih.gov

Catalyst Development: The use of less toxic and more efficient catalysts is a key goal. For instance, recent research has explored catalyst-free synthesis of methyl methacrylate using a reversible CO2 capture approach. rsc.org Another approach involves using natural catalysts like modified clays to replace more hazardous traditional catalysts. researchgate.net

Lewis Pair Polymerization: This method offers controlled polymerization of methacrylates and can be used for bio-derived monomers. rsc.org

Table 2: Comparison of Sustainable Approaches for Methacrylate Production

ApproachFeedstockKey ProcessAdvantagesChallenges
Bio-catalytic ConversionSugars (e.g., Glucose)Fermentation to intermediates (e.g., citramalic acid) followed by catalytic conversionUtilizes renewable resources, potential for lower carbon footprintProcess optimization, scaling up, economic viability
Chemo-catalytic ConversionBio-isobutanolCatalytic oxidationDirect route from a 2nd generation biofuelCatalyst efficiency and stability
Green PolymerizationAPM MonomerBulk PhotopolymerizationSolvent-free, low VOC emissionsControl over reaction kinetics and heat management

Integration of this compound Polymers with Advanced Manufacturing Technologies (e.g., Additive Manufacturing)

Additive manufacturing, or 3D printing, is revolutionizing how objects are designed and fabricated. Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), rely on liquid photopolymer resins that are selectively cured by light. nih.govyoutube.com Methacrylate-based resins are widely used in these processes due to their rapid curing kinetics and versatile properties. nih.govmdpi.com

Future research will focus on integrating APM into these advanced manufacturing workflows:

Development of APM-based Photopolymer Resins: APM's properties make it an attractive candidate for 3D printing resins. Its methacrylate group allows for rapid photopolymerization, while the allyl ether side chain can be used to tune the properties of the final printed object. For example, the allyl group could be used for a secondary, post-printing curing step (dual-curing) to enhance mechanical properties or introduce new functionalities.

Tailoring Resin Properties: By formulating resins with APM, researchers can control key properties such as viscosity, cure speed, and the mechanical performance of the printed part. nih.gov Copolymerizing APM with other methacrylates, such as urethane dimethacrylates or bisphenol A-glycidyl methacrylate, can create materials with a wide range of properties, from flexible and tough to hard and rigid. nih.govnih.gov

Functional 3D Printed Objects: The ability to perform post-printing modification on the allyl groups of APM-based polymers opens up the possibility of creating 3D printed objects with integrated functionality. For instance, a printed scaffold could be functionalized with bioactive molecules to promote tissue growth, or a microfluidic device could have its surface chemistry altered for specific analytical applications.

The integration of APM into additive manufacturing will enable the fabrication of complex, multi-material, and functional parts that are not possible with traditional manufacturing methods.

Table 3: Vat Photopolymerization Techniques for Methacrylate-Based Resins

TechniqueLight SourceCuring MethodKey Features
Stereolithography (SLA)UV LaserPoint-by-point scanning of the resin surfaceHigh accuracy and surface finish
Digital Light Processing (DLP)Digital ProjectorCures an entire layer of resin at onceFast printing speeds
Continuous Liquid Interface Production (CLIP)UV Projector through an oxygen-permeable windowContinuous curing processVery high printing speeds

Interdisciplinary Research Foci for this compound-Based Functional Materials

The unique chemical structure of APM makes it a versatile building block for materials at the interface of polymer chemistry, materials science, biology, and engineering. Future research will increasingly focus on these interdisciplinary applications.

Biomaterials and Tissue Engineering: Methacrylate-based hydrogels, such as gelatin methacrylate (GelMA), are extensively studied for tissue engineering due to their biocompatibility and tunable properties. nih.govresearchgate.netresearchgate.net APM-based polymers and copolymers could be developed as novel biomaterials. The ability to functionalize the polymer via the allyl group allows for the attachment of cell-adhesive peptides (like RGD sequences) or growth factors to promote specific cellular responses. researchgate.net These materials could be used as scaffolds for tissue regeneration, particularly in applications requiring soft, elastic materials like cartilage or adipose tissue engineering. researchgate.netrsc.org

Functional Coatings and Adhesives: Methacrylate polymers are known for their use in coatings that require excellent durability, adhesion, and gloss. evonik.com The allyl functionality in APM polymers could be used to create cross-linked networks, leading to coatings with enhanced chemical and scratch resistance. Furthermore, the ability to tailor the surface chemistry through thiol-ene reactions could be used to create anti-fouling, anti-microbial, or self-healing coatings.

Advanced Optical and Electronic Materials: The properties of methacrylate polymers can be precisely controlled, making them suitable for optical applications. researchgate.net By incorporating specific functional groups onto the APM backbone, it may be possible to develop materials with tailored refractive indices, non-linear optical properties, or sensing capabilities. For example, attaching chromophores or fluorescent dyes could lead to materials for optical sensors or display technologies.

The exploration of these interdisciplinary frontiers will be driven by collaboration between chemists, materials scientists, engineers, and biologists, leading to the development of APM-based materials that address challenges in healthcare, energy, and technology.

Table 4: Potential Interdisciplinary Applications of APM-Based Polymers

Research AreaKey APM Polymer PropertyExample Application
Tissue EngineeringBiocompatibility, tunable mechanics, post-functionalization capability3D printed scaffolds functionalized with growth factors for cartilage repair
Functional CoatingsAdhesion, cross-linking ability, surface modification potentialSelf-healing coating for automotive applications
Biomedical DevicesBiocompatibility, sterilizabilityDrug-eluting medical implants
SensorsFunctionalizable backbone for attaching sensing moietiesOptical sensor for detecting specific biomolecules

Q & A

Q. What are the optimal synthesis conditions for Allyloxypropyl methacrylate, and how can polymerization side reactions be minimized?

this compound is typically synthesized via free radical or controlled polymerization methods. For controlled architectures (e.g., block copolymers), reversible addition-fragmentation chain-transfer (RAFT) polymerization is preferred. Key parameters include:

  • Temperature : Maintain 60–70°C for RAFT to ensure controlled kinetics .
  • Initiator-to-monomer ratio : Use 1:100 molar ratios to balance polymerization rate and molecular weight distribution .
  • Solvent selection : Non-aqueous media (e.g., toluene) reduce hydrolysis of methacrylate groups .
  • Stabilizers : Add 4-methoxyphenol (150 ppm) to prevent premature polymerization during storage .

Q. How should researchers characterize the purity and molecular weight of this compound?

  • Purity analysis : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to detect residual monomers or impurities. Reference standards (e.g., USP Methacrylic Acid Copolymers) ensure calibration accuracy .
  • Molecular weight determination : Gel permeation chromatography (GPC) with tetrahydrofuran as the eluent provides weight-average molecular weight (e.g., ~200,000 Da for copolymers) . Cross-validate with nuclear magnetic resonance (NMR) to resolve discrepancies between hydrodynamic volume (GPC) and absolute molecular weight .

Advanced Research Questions

Q. What strategies enhance the thermal stability of copolymers incorporating this compound?

  • Copolymer design : Blend this compound with rigid monomers (e.g., methyl methacrylate) to increase glass transition temperature (Tg). For example, a 1:1 copolymer with methyl methacrylate achieves a Tg of ~35°C .
  • Crosslinking : Introduce di-functional monomers (e.g., ethylene glycol dimethacrylate) to form thermally stable networks. Monitor crosslink density via dynamic mechanical analysis (DMA) .
  • Additives : Incorporate silica nanoparticles functionalized with methacrylate groups (via aza-Michael addition) to improve thermal resistance .

Q. How can researchers resolve contradictions in reactivity ratios when copolymerizing this compound with acrylates?

Reactivity ratio discrepancies often arise from solvent polarity or initiation methods. To address this:

  • Methodological refinement : Use pulsed laser polymerization (PLP) to measure precise propagation rate constants .
  • Computational modeling : Apply the Mayo-Lewis equation with density functional theory (DFT) to predict monomer compatibility .
  • Experimental validation : Conduct <sup>13</sup>C NMR kinetics studies to track monomer consumption in real-time .

Methodological and Safety Considerations

Q. What analytical techniques are critical for quantifying residual monomers in this compound-based formulations?

  • Headspace GC-MS : Detects volatile residuals (e.g., methyl methacrylate) at ppm levels .
  • Fourier-transform infrared spectroscopy (FTIR) : Identifies unreacted double bonds (C=C) at 1630–1680 cm<sup>-1</sup> .
  • Titration : Quantifies acidic residues (e.g., methacrylic acid) using NaOH with phenolphthalein indicator .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H317 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during polymerization .
  • Storage : Keep in airtight containers at ≤25°C, away from oxidizers and amines to prevent unintended reactions .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Data Interpretation and Reporting

Q. How should researchers report conflicting solubility data for this compound copolymers?

  • Contextualize solvent systems : Note that solubility in acetone or THF may vary with copolymer composition (e.g., butyl methacrylate content) .
  • Specify testing conditions : Include temperature (e.g., 25°C) and concentration (e.g., 0.2% w/v) to ensure reproducibility .
  • Use standardized methods : Adopt USP guidelines for dissolution testing to align with peer-reviewed literature .

Q. What statistical approaches are recommended for analyzing copolymer composition heterogeneity?

  • Design of Experiments (DoE) : Apply response surface methodology to optimize monomer feed ratios .
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic datasets (e.g., FTIR, NMR) to identify composition outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.